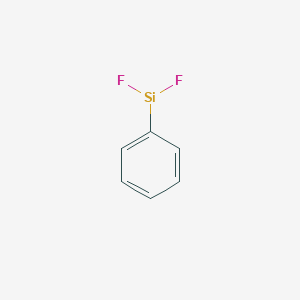

Phenyldifluorosilane

Description

Phenyldifluorosilane (C₆H₅SiHF₂) is an organosilicon compound featuring a phenyl group bonded to a silicon atom with two fluorine substituents. Its molecular structure combines the aromatic phenyl group’s electronic effects with the electronegative fluorine atoms, influencing its reactivity and applications. This compound is primarily utilized in asymmetric hydrosilylation reactions, a critical process in organic synthesis for producing chiral organosilanes with high enantiomeric excess (ee) .

Propriétés

Formule moléculaire |

C6H5F2Si |

|---|---|

Poids moléculaire |

143.19 g/mol |

InChI |

InChI=1S/C6H5F2Si/c7-9(8)6-4-2-1-3-5-6/h1-5H |

Clé InChI |

VCDRBDOSMRVSPW-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)[Si](F)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phenyldifluorosilane can be synthesized through several methods. One common method involves the reaction of phenylsilane with a fluorinating agent such as antimony trifluoride (SbF3). The reaction typically occurs under controlled conditions to ensure the selective replacement of hydrogen atoms with fluorine atoms.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Phenyldifluorosilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert this compound to phenylsilane.

Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Silanols (C6H5Si(OH)2) and siloxanes ((C6H5SiO)n).

Reduction: Phenylsilane (C6H5SiH3).

Substitution: Various substituted silanes depending on the nucleophile used.

Applications De Recherche Scientifique

Phenyldifluorosilane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in hydrosilylation reactions.

Biology: The compound can be used in the development of silicon-based biomaterials.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.

Industry: this compound is used in the production of specialty polymers and coatings.

Mécanisme D'action

The mechanism by which phenyldifluorosilane exerts its effects depends on the specific application. In hydrosilylation reactions, the compound acts as a source of silicon and hydrogen, facilitating the addition of silicon-hydrogen bonds to unsaturated substrates. The molecular targets and pathways involved vary depending on the reaction conditions and the nature of the substrates.

Comparaison Avec Des Composés Similaires

Key Properties:

- Molecular Formula : C₆H₇F₂Si

- Molecular Weight : 160.21 g/mol

- CAS Number : 454-57-9 (related dimethylphenylfluorosilane variant listed in )

- Reactivity : Moderate Lewis acidity due to fluorine’s electron-withdrawing effects, enabling selective bond activation in catalytic cycles .

Comparison with Similar Fluorinated Silanes

Structural and Functional Differences

The table below summarizes structural features and applications of phenyldifluorosilane and analogous compounds:

Reactivity and Selectivity in Hydrosilylation

This compound demonstrates superior enantioselectivity compared to trichlorosilane and methyldichlorosilane in palladium-catalyzed reactions:

- Example : Reaction of 1,3-cyclohexadiene with this compound yielded allylsilane (S)-34c with 77% ee , outperforming trichlorosilane (66% ee) and methyldichlorosilane (lower selectivity) .

- Mechanistic Insight : Fluorine’s electronegativity reduces silicon’s Lewis acidity, favoring a π-allylpalladium intermediate and 1,4-cis-addition pathways, which enhance stereocontrol .

In contrast, trichlorosilane (HSiCl₃) exhibits higher Lewis acidity, leading to faster but less selective reactions. For instance, hydrosilylation of 1-phenyl-1,3-butadiene with HSiCl₃ produced regioisomers with only 66% ee .

Environmental and Regulatory Considerations

Fluorinated silanes, including this compound, fall under scrutiny for their environmental persistence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.